molecular formula C25H19FN4O4 B2491520 4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1358479-74-9

4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

Cat. No. B2491520
CAS RN: 1358479-74-9
M. Wt: 458.449
InChI Key:
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Description

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines, a group known for its significant biological activity, including potential antitumoral properties. The unique combination of a triazoloquinazoline core with specific substituents like 4-fluorobenzyl and 3-methoxyphenyl groups may contribute to its distinctive physical, chemical, and possibly biological characteristics.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]quinazoline derivatives often involves multi-component reactions, including the coupling of aldehydes, naphthoquinones, and amino-triazoles. A regioselective synthesis approach can yield these compounds with high specificity and good yields, suggesting a potential method for synthesizing the compound by adjusting the starting materials to include 4-fluorobenzyl and 3-methoxyphenyl components (Wu, Zhang, & Li, 2013).

Molecular Structure Analysis

The molecular structure of triazoloquinazolines can be elucidated through techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. Studies on similar compounds have demonstrated the ability to determine crystal structures and optimize molecular geometries using density functional theory (DFT), providing a basis for understanding the electronic and structural characteristics of the target compound (Yao et al., 2022).

Scientific Research Applications

Antihistaminic Properties

A significant application of compounds closely related to 4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is their potential as H1-antihistaminic agents. Research indicates that such compounds have shown effective in vivo H1-antihistaminic activity, with some compounds offering significant protection against histamine-induced bronchospasm in animal models. Notably, certain compounds in this category displayed less sedation compared to standard antihistamines like chlorpheniramine maleate (Alagarsamy et al., 2009).

Antimicrobial Activity

This class of compounds has also been explored for their antimicrobial properties. Synthesized derivatives have been subjected to antimicrobial screening, showing potential as effective antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Anticancer Activity

Another significant area of research is the exploration of these compounds for their anticancer properties. Some synthesized derivatives have demonstrated potential anticancer activity, as assessed in various in vitro studies. Certain compounds showed notable cytotoxicity against specific cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Reddy et al., 2015).

Antitumoral Properties

Compounds with a similar structure have been synthesized and found to exhibit potent antitumoral properties. This research suggests their potential use in the development of new antitumoral agents (Wu, Zhang, & Li, 2013).

Pharmaceutical Quality Control

These compounds have also been studied in the context of pharmaceutical quality control. The development of quality control methods for similar compounds, particularly as promising agents in various treatments, is crucial for ensuring their effectiveness and safety (Danylchenko et al., 2018).

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O4/c1-34-19-6-4-5-17(13-19)22(31)15-29-25(33)30-21-8-3-2-7-20(21)23(32)28(24(30)27-29)14-16-9-11-18(26)12-10-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVGYPDPACPKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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